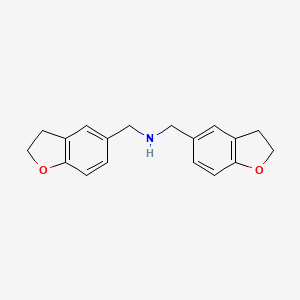

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-17-15(5-7-20-17)9-13(1)11-19-12-14-2-4-18-16(10-14)6-8-21-18/h1-4,9-10,19H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHOPKWSCHSGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CNCC3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141525 | |

| Record name | 5-Benzofuranmethanamine, N-[(2,3-dihydro-5-benzofuranyl)methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-97-5 | |

| Record name | 5-Benzofuranmethanamine, N-[(2,3-dihydro-5-benzofuranyl)methyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzofuranmethanamine, N-[(2,3-dihydro-5-benzofuranyl)methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol and are performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Halogens in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products:

Oxidation: Formation of benzofuran-quinones.

Reduction: Formation of more saturated benzofuran derivatives.

Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features | CAS Number | Reference |

|---|---|---|---|---|---|---|

| This compound | C₁₈H₁₉NO₂* | 281.35* | Two dihydrobenzofuran-methyl, tertiary amine | High lipophilicity, rigid backbone | N/A | Estimated |

| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | 148.21 | Indole-methyl, primary amine | Hydrogen-bonding capability via indole | N/A | |

| (2-3-dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine | C₁₆H₁₈N₂O | 254.33 | Dihydrobenzofuran, pyridinyl, ethylamine | Enhanced basicity from pyridine | 1153744-84-3 | |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | C₂₃H₂₅N₃O₃ | 391.46 | Benzodioxin, methoxy, dimethylamino | High molecular weight, polar groups | 2306268-61-9 | |

| 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine | C₁₁H₁₅NO₂ | 193.24 | Ethyl, methoxy, dihydrobenzofuran | Steric hindrance from ethyl group | 1341290-84-3 |

*Estimated based on structural analogy.

Key Comparative Analysis

Electronic and Steric Effects

- The lack of aromatic nitrogens (unlike indole in ) reduces hydrogen-bonding capacity but increases lipophilicity.

- Indolyl Analogs () : The indole ring’s NH group enables hydrogen bonding, improving solubility in polar solvents compared to benzofuran derivatives .

- Pyridinyl Derivatives () : The pyridine ring introduces a basic nitrogen, enhancing interactions with acidic biological targets (e.g., enzymes or receptors) .

Lipophilicity and Bioavailability

- The benzodioxin derivative () includes polar methoxy and dimethylamino groups, balancing lipophilicity for improved pharmacokinetics .

Reactivity and Stability

Biological Activity

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms, and potential therapeutic applications based on diverse scientific literature.

This compound is characterized by its unique structural features, which include a benzofuran moiety linked to an amine group. This structure is significant as benzofuran derivatives are known for various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit microbial growth by disrupting essential metabolic pathways in bacteria. Additionally, it has been suggested that the compound could act on cannabinoid receptors, enhancing its therapeutic potential in pain management .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating the ability to inhibit growth effectively . The compound's mechanism likely involves interference with bacterial cell wall synthesis or metabolic processes.

Anticancer Potential

The compound has also been explored for its potential anticancer properties. Research indicates that derivatives of benzofuran can induce apoptosis in cancer cells and inhibit tumor growth through various pathways . The specific effects of this compound on cancer cell lines are still under investigation but show promise.

Anti-inflammatory Effects

In vitro studies have indicated that compounds related to this compound possess anti-inflammatory properties. These effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

Several studies have documented the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against pathogenic bacteria.

- Findings : The compound inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Activity Assessment :

- Anti-inflammatory Action :

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.